3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings, and a methoxypyridine moiety attached via a propanamide linker.
Preparation Methods
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of a pyrrolo[3,4-c]pyridine derivative with a methoxypyridine derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine (TEA), to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the final product .
Chemical Reactions Analysis
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation or apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide include:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar bicyclic structure and are studied for their antileishmanial activity.
1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines: These derivatives are potent inhibitors of caspase-3 and are investigated for their potential as anticancer agents.
Pyrrolo[3,2-b]pyrrole-1,4-diones: These compounds are used in the development of organic semiconductors and have applications in the field of organic electronics.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide is a derivative of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O3
- CAS Number : 925200-29-9
Biological Activity Overview
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with the compound .
Antidiabetic Activity
Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can enhance insulin sensitivity. For instance, compounds with specific substituents have been reported to significantly increase glucose incorporation into lipids in mouse adipocytes. The most effective derivatives demonstrated an increase in insulin sensitivity ranging from 7.4% to 37.4% at varying concentrations (0.3–100 µM) .
Anticancer Activity
The anticancer potential of pyrrolo[3,4-c]pyridine derivatives has been extensively studied. For example:
Compound | Cancer Type | Cytotoxicity Level |
---|---|---|
Compound A | Ovarian Cancer | Moderate |
Compound B | Breast Cancer | Limited |
Compound C | Healthy Cardiac Cells | Low Toxicity |
In a notable study, compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that while some compounds exhibited moderate cytotoxicity against ovarian cancer cells, they showed limited toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. Research indicates that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some esters .
Case Studies and Research Findings
- Study on Insulin Sensitivity : A study assessed the effects of various pyrrolo[3,4-c]pyridine derivatives on insulin sensitivity in adipocytes. The findings revealed that specific substitutions on the phenyl ring could enhance activity significantly .
- Antitumor Evaluation : In vitro studies demonstrated that certain pyrrolo[3,4-c]pyridine derivatives showed promising results against ovarian and breast cancer cell lines. The cytotoxic effects were measured using standard assays to determine cell viability .
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-14-3-2-10(8-18-14)19-13(21)5-7-20-15(22)11-4-6-17-9-12(11)16(20)23/h2-4,6,8-9H,5,7H2,1H3,(H,19,21) |
InChI Key |
YIQNGPCRQWFJES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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